2-Cyclopentyl-6-methoxy-isonicotinamide
Description
2-Cyclopentyl-6-methoxy-isonicotinamide is a synthetic small molecule belonging to the isonicotinamide class, characterized by a pyridine ring substituted with a cyclopentyl group at position 2 and a methoxy group at position 6.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-cyclopentyl-6-methoxypyridine-4-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-9(12(13)15)6-10(14-11)8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H2,13,15) |
InChI Key |
IBGNJSFXHKMIDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C2CCCC2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-Cyclopentyl-6-methoxy-isonicotinamide with structurally related compounds:
Key Observations:
- Substituent Effects : The cyclopentyl group in the target compound introduces steric bulk and lipophilicity compared to the chloro group in 2-Chloro-6-methoxyisonicotinamide. This may enhance membrane permeability but reduce aqueous solubility .
- Molecular Weight : The cyclopentyl derivative has a higher molecular weight (220.27 vs. 186.60), which could influence pharmacokinetic profiles.
- Functional Groups : The amide group in both this compound and its chloro analog distinguishes them from the carboxylic acid derivative (2-Methoxyisonicotinic acid), which is more polar and prone to ionization .
Stability and Reactivity
- Amides vs. Acids : The amide derivatives exhibit greater hydrolytic stability compared to carboxylic acids, making them preferable in drug design.
Preparation Methods
Cyclopentane Ring Formation
Starting Material : tert-Butyl acetoacetate (1) reacts with 1,4-dibromobutane under phase-transfer catalysis (tetrabutylammonium bromide, TBABr) in aqueous NaOH (32%) at ambient temperature (20–25°C). This yields tert-butyl 1-acetylcyclopentanecarboxylate (2).
Reaction Conditions :
Hydrolysis to 1-Cyclopentylethanone
The tert-butyl ester (2) undergoes acidic hydrolysis (HCl or H₂SO₄) to produce 1-cyclopentylethanone (3), a key ketone intermediate.
Condensation with Diethyl Oxalate
1-Cyclopentylethanone (3) reacts with diethyl oxalate in the presence of a base (e.g., potassium tert-butylate) to form ethyl 4-cyclopentyl-2,4-dioxobutanoate (4). Subsequent condensation with cyanoacetamide yields ethyl 2-hydroxy-3-cyano-6-cyclopentyl-isonicotinate (5).
Key Parameters :
Hydrolysis and Esterification
The cyano ester (5) is hydrolyzed with 32% HCl at 100°C for 22 hours to yield 2-cyclopentyl-6-hydroxyisonicotinic acid (6). Esterification with trimethylorthoformate (HC(OMe)₃) and sulfuric acid in methanol produces methyl 2-cyclopentyl-6-hydroxyisonicotinate (7).
Optimization :
-
Chlorination : Phenylphosphonic dichloride (2 equivalents) at 130°C converts 7 to methyl 2-chloro-6-cyclopentylisonicotinate (8).
-
Methoxylation : Treatment with NaOMe/MeOH followed by ester hydrolysis yields 2-cyclopentyl-6-methoxy-isonicotinic acid (I).
Amidation to 2-Cyclopentyl-6-methoxy-isonicotinamide
The final step involves converting the carboxylic acid (I) or its methyl ester to the amide.
Ammonolysis of Methyl Ester
Procedure :
A solution of methyl 2-cyclopentyl-6-methoxy-isonicotinate (3.19 g, 13.6 mmol) in 7N NH₃/MeOH (50 mL) is stirred at 60°C for 48 hours. The solvent is removed under vacuum, and the residue is dried to yield the amide as a pale yellow solid.
Conditions :
Direct Amidation from Carboxylic Acid
Industrial-Scale Considerations
Modern methods prioritize cost-effectiveness and scalability:
-
Phase-Transfer Catalysis : Reduces reaction time and avoids cryogenic conditions.
-
Reagent Selection : Diethyl oxalate and TBABr are cost-effective compared to palladium catalysts used in earlier routes.
-
One-Pot Sequences : Intermediate purification is minimized, enhancing throughput.
Analytical Characterization
Key Data :
Q & A
Q. What synthetic strategies are effective for producing 2-Cyclopentyl-6-methoxy-isonicotinamide, and how can reaction yields be optimized?
Methodological Answer:
- Use intermediates like 2-chloro-6-methoxyisonicotinic acid (analogous to routes in ) with nucleophilic substitution or coupling reactions targeting the cyclopentyl group .
- Optimize conditions via factorial design (e.g., catalyst loading, temperature, reaction time) to minimize byproducts. For example:
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Catalyst (Pd%) | 1-5% | 3% |
| Temperature (°C) | 80-120 | 100 |
| Reaction Time (h) | 12-24 | 18 |
| (Methodology derived from ) . |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Identify cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) and methoxy singlet (δ 3.8–4.0 ppm) (structural analog analysis from ) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
- Mass Spectrometry : Validate molecular weight via [M+H]+ peak, ensuring alignment with theoretical m/z for C₁₂H₁₅N₂O₂.
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data for this compound across different assay systems?
Methodological Answer:
- Perform meta-analysis of assay variables (e.g., cell lines, concentrations) using statistical tools like ANOVA to identify confounding factors ( ) .
- Validate results through orthogonal assays (e.g., enzymatic vs. cell-based) with standardized protocols, ensuring reproducibility ( ) .
- Example framework for resolving contradictions:
| Contradiction Source | Resolution Strategy |
|---|---|
| Varied cell permeability | Use pharmacokinetic models |
| Impurity interference | Repurify via HPLC () |
Q. What computational methods predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- Apply Density Functional Theory (DFT) to model electron density at reactive sites (e.g., amide group) and simulate transition states () .
- Validate predictions with kinetic studies (e.g., Arrhenius plots) under controlled conditions.
- Use software like Gaussian for pathway simulations, focusing on bond dissociation energies and orbital interactions.
Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Use accelerated stability testing:
| Condition | pH Range | Temperature (°C) | Duration (Days) |
|---|---|---|---|
| Acidic hydrolysis | 1–3 | 40–60 | 7–14 |
| Neutral/alkaline | 7–9 | 40–60 | 7–14 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
